molecular formula C34H34N2O4 B1263908 Asterriquinone dimethyl ether CAS No. 60924-75-6

Asterriquinone dimethyl ether

Cat. No.: B1263908
CAS No.: 60924-75-6
M. Wt: 534.6 g/mol
InChI Key: XXFUEPJMSRNLDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asterriquinone dimethyl ether (ADME) is a derivative of asterriquinone (ARQ), a bis-indolylquinone secondary metabolite produced by Aspergillus species, notably Aspergillus terreus and Aspergillus sclerotiorum. ARQ derivatives are recognized for their antitumor properties, with structural modifications such as alkylation or methylation significantly altering their bioactivity . ADME, characterized by two methoxy groups replacing hydroxyl positions on the quinone core, exhibits distinct physicochemical and biological properties compared to its parent compound and monoalkyl ether analogs. Its synthesis involves etherification reactions, often employing alkyl halides and base catalysts under reflux conditions .

Properties

CAS No.

60924-75-6

Molecular Formula

C34H34N2O4

Molecular Weight

534.6 g/mol

IUPAC Name

2,5-dimethoxy-3,6-bis[1-(2-methylbut-3-en-2-yl)indol-3-yl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C34H34N2O4/c1-9-33(3,4)35-19-23(21-15-11-13-17-25(21)35)27-29(37)32(40-8)28(30(38)31(27)39-7)24-20-36(34(5,6)10-2)26-18-14-12-16-22(24)26/h9-20H,1-2H2,3-8H3

InChI Key

XXFUEPJMSRNLDG-UHFFFAOYSA-N

SMILES

CC(C)(C=C)N1C=C(C2=CC=CC=C21)C3=C(C(=O)C(=C(C3=O)OC)C4=CN(C5=CC=CC=C54)C(C)(C)C=C)OC

Canonical SMILES

CC(C)(C=C)N1C=C(C2=CC=CC=C21)C3=C(C(=O)C(=C(C3=O)OC)C4=CN(C5=CC=CC=C54)C(C)(C)C=C)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

ADME shares a bis-indolylquinone backbone with other asterriquinones but differs in substituents (Table 1). Key analogs include:

  • Asterriquinone (ARQ): The parent compound with hydroxyl groups at key positions, demonstrating moderate cytotoxicity .
  • ARQ Monoalkyl Ethers: Mono-substituted derivatives (e.g., ARQ monohexyl ether) with enhanced hydrophobicity and cytotoxicity .
  • Petromurin Methyl Ethers : Structurally related compounds from Aspergillus sclerotiorum, such as petromurin C methyl ether, which exhibit weak activity against HeLa cells .
  • Di-O-Methylasterriquinol D: A dimethyl ether derivative with a molecular formula of C₂₆H₂₄N₂O₄, isolated from Aspergillus spp., showing variable antitumor effects depending on oxidation states .

Cytotoxic Activity

ADME’s bioactivity starkly contrasts with its analogs:

  • ARQ Monoalkyl Ethers: Cytotoxicity increases with alkyl chain length. For example, ARQ monohexyl ether showed an IC₅₀ of 1.8 µM against P388 murine leukemia cells, compared to ARQ’s IC₅₀ of 5.2 µM . This correlates with higher hydrophobicity (log P = 4.5 vs. 2.1 for ARQ), promoting cellular uptake .
  • ADME : Despite greater hydrophobicity (log P ~3.0), ADME is inactive in cytotoxicity assays, likely due to steric hindrance or loss of hydroxyl groups critical for DNA interstrand cross-linking .
  • Asterriquinone C-1 Methyl Ether: A mono-methylated derivative active against HeLa cells (IC₅₀ = 8.3 µM), highlighting the importance of substituent position .

Mechanism of Action

  • ARQ and Monoalkyl Ethers: Induce apoptosis via DNA cross-linking and G1 phase cell cycle arrest .
  • ADME: Lacks DNA-binding capacity due to methoxy groups, rendering it non-cytotoxic .

Data Tables

Key Research Findings

Hydrophobicity-Activity Relationship: Monoalkyl ethers’ cytotoxicity correlates with hydrophobicity, enhancing membrane permeability and intracellular accumulation .

Structural Determinants of Inactivity : Dimethylation abolishes cytotoxicity by blocking functional groups essential for DNA interaction .

Species-Specific Variations : Aspergillus sclerotiorum-derived methyl ethers (e.g., petromurin derivatives) show weaker activity than A. terreus analogs, suggesting biosynthetic pathway differences .

Q & A

Q. What are the established methodologies for synthesizing asterriquinone dimethyl ether, and how can purity be optimized?

this compound synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or quinone derivatization. To optimize purity, researchers should:

  • Apply factorial design to test variables (e.g., reaction temperature, solvent polarity, catalyst concentration) and identify optimal conditions .
  • Use high-performance liquid chromatography (HPLC) with UV-Vis detection for purity assessment, referencing protocols from peer-reviewed journals .
  • Document synthesis parameters rigorously (e.g., reagent batch numbers, storage conditions) to ensure reproducibility .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

  • Spectroscopic methods : Nuclear magnetic resonance (NMR) for carbon-hydrogen framework analysis, complemented by Fourier-transform infrared spectroscopy (FTIR) for functional group identification .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For definitive structural elucidation, though this requires high-purity crystalline samples .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Follow hazard mitigation strategies similar to volatile organic compounds:
    • Use fume hoods and explosion-proof equipment to avoid inhalation or combustion risks .
    • Implement static discharge precautions during solvent-based reactions .
    • Document emergency response procedures (e.g., first aid for accidental exposure) in lab safety manuals .

Q. How can researchers design initial bioactivity screening assays for this compound?

  • Use pre-experimental designs for preliminary screening:
    • Test cytotoxicity via MTT assays on cell lines (e.g., HeLa, HEK293) with dose-response curves .
    • Pair with positive/negative controls (e.g., doxorubicin for cytotoxicity, DMSO for solvent effects) .
    • Apply repeated-measures ANOVA to assess statistical significance of inhibitory effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to explore this compound’s pharmacological potential?

  • Theoretical framework : Link SAR hypotheses to existing quinone-based drug mechanisms (e.g., topoisomerase inhibition) .
  • Methodology :
    • Synthesize analogs with modifications to the quinone core or methyl ether groups.
    • Use quasi-experimental designs (e.g., non-equivalent control groups) to compare bioactivity across analogs .
    • Apply multivariate regression to correlate structural features with activity metrics .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Meta-analysis framework :
    • Systematically review experimental conditions (e.g., cell line variability, assay incubation times) across studies .
    • Use sensitivity analysis to identify parameters most affecting outcomes (e.g., solvent choice, concentration ranges) .
    • Replicate conflicting studies under standardized protocols and publish null results to clarify reproducibility .

Q. How do in vitro and in vivo models differ in evaluating this compound’s efficacy, and how can these be integrated?

  • In vitro : Focus on mechanistic studies (e.g., enzyme inhibition assays) with controlled variables .
  • In vivo : Use rodent models for pharmacokinetics and toxicity profiling, employing pretest-posttest designs to measure dose-dependent effects .
  • Integration : Cross-validate findings using linked data approaches , such as aligning in vitro IC50 values with in vivo bioavailability metrics .

Q. What experimental designs are optimal for studying synergistic effects between this compound and other therapeutics?

  • Factorial design : Vary concentrations of this compound and co-administered drugs (e.g., cisplatin) to identify synergistic combinations .
    • Example design matrix:
FactorLevels
Asterriquinone dose0 μM, 5 μM, 10 μM
Cisplatin dose0 μM, 2 μM, 4 μM
  • Analyze results using Combinatorial Index (CI) calculations to quantify synergy .

Q. How can this compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Accelerated stability testing :
    • Expose the compound to pH gradients (1–13) and temperatures (4°C–60°C) .
    • Monitor degradation via HPLC at timed intervals (0h, 24h, 48h) .
    • Apply Arrhenius equation to predict shelf-life under standard conditions .

Q. What methodologies are effective for identifying this compound’s molecular targets in disease pathways?

  • Chemoproteomics : Use affinity chromatography with asterriquinone-conjugated beads to isolate binding proteins .
  • CRISPR-Cas9 screens : Identify gene knockouts that confer resistance to the compound’s bioactivity .
  • Molecular docking simulations : Prioritize candidate targets (e.g., kinases, redox enzymes) using in silico models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Asterriquinone dimethyl ether
Reactant of Route 2
Asterriquinone dimethyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.